
2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is a complex organic compound with a unique structure that includes methoxyphenyl and hydroxyimino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves multiple steps, starting with the preparation of the core fluorene structure. The methoxyphenyl and hydroxyimino groups are introduced through specific reactions, such as electrophilic aromatic substitution and oxime formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and functional group additions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and by-products.
化学反应分析
Types of Reactions
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the methoxyphenyl rings.
科学研究应用
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
4-MeO-PCP: A dissociative drug with a similar methoxyphenyl structure.
3-MeO-PCMo: Another dissociative drug with structural similarities to 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE.
Uniqueness
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is unique due to its combination of methoxyphenyl and hydroxyimino groups on a fluorene backbone. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C27H21NO9S2 |
|---|---|
分子量 |
567.6 g/mol |
IUPAC 名称 |
2-O-(3-methoxyphenyl) 7-O-(4-methoxyphenyl) (9Z)-9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H21NO9S2/c1-34-17-6-8-18(9-7-17)36-38(30,31)21-10-12-23-24-13-11-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-5-3-4-19(14-20)35-2/h3-16,29H,1-2H3/b28-27- |
InChI 键 |
ZWAFVFPYOITVKP-DQSJHHFOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC\3=C(C=C2)C4=C(/C3=N\O)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
规范 SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


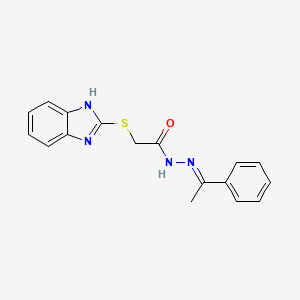
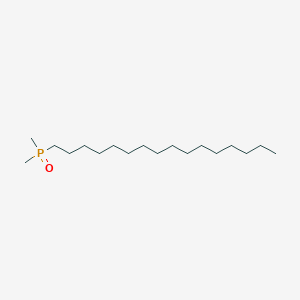
![2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B15078745.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078760.png)
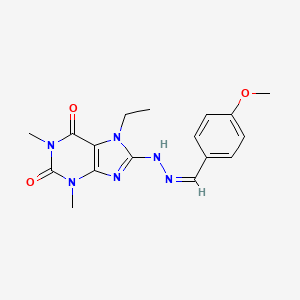
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078769.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15078771.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078775.png)
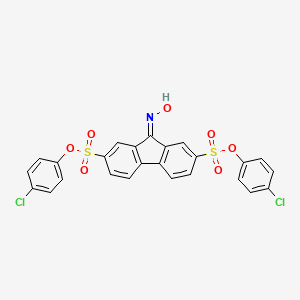
![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)
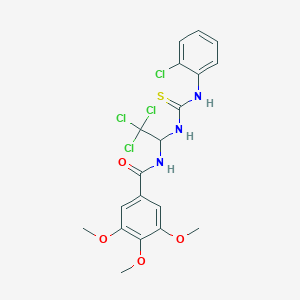
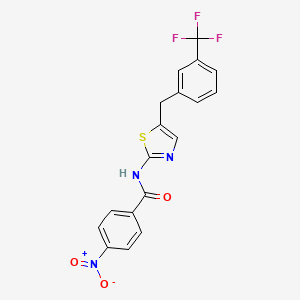
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)
